molecular formula C16H12ClN3O2S B2488354 2-(2-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide CAS No. 878923-25-2

2-(2-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Cat. No.: B2488354
CAS No.: 878923-25-2
M. Wt: 345.8
InChI Key: ZBDLSEAEBSCDEZ-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H12ClN3O2S and its molecular weight is 345.8. The purity is usually 95%.
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Scientific Research Applications

Oxidation Reactivity and Synthetic Routes

Synthetic routes to related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamide, have been described, providing insights into the chemical oxidation processes and the characterization of new compounds through spectroscopic methods and X-ray crystallography. This research lays the groundwork for understanding the reactivity and potential applications of related acetamide compounds in various chemical reactions and product formations (Pailloux et al., 2007).

Corrosion Inhibition

Acetamide derivatives have been synthesized and evaluated for their corrosion prevention efficiencies, showing that certain compounds can act as effective corrosion inhibitors in acidic and oil mediums. This application is significant for industrial processes where corrosion resistance is crucial for the longevity and reliability of metal components (Yıldırım & Çetin, 2008).

Molecular Structure and Intermolecular Interactions

The crystal structure of a related acetamide compound has been analyzed, revealing the orientation of molecular components and the formation of intermolecular interactions, which are essential for understanding the compound's physical properties and potential applications in materials science (Saravanan et al., 2016).

Photovoltaic Efficiency and Ligand-Protein Interactions

Some bioactive benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency, showing potential as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their interactions with biological targets like Cyclooxygenase 1 (COX1) have been explored, indicating potential biomedical applications (Mary et al., 2020).

Synthesis of Heterocyclic Compounds

Research has focused on the synthesis of various heterocyclic compounds using related acetamide derivatives as precursors. These compounds have applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties (Savchenko et al., 2020).

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-3-1-2-4-14(12)22-9-15(21)20-16-19-13(10-23-16)11-5-7-18-8-6-11/h1-8,10H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDLSEAEBSCDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330311
Record name 2-(2-chlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269420
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878923-25-2
Record name 2-(2-chlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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